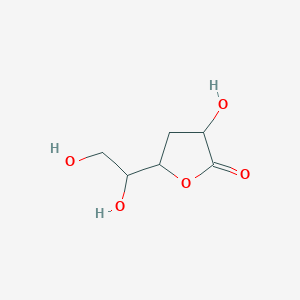
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a compound that plays a significant role in various chemical and biological processes. It is known for its involvement in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound is also related to ascorbic acid (vitamin C), which is essential for human health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be achieved through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat . This reaction produces various intermediates, including this compound.
Industrial Production Methods
Industrial production methods for this compound often involve the controlled Maillard reaction, where specific conditions such as temperature, pH, and reactant concentrations are optimized to maximize yield . The use of biosynthetic enzymes has also been explored to enhance the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions .
Wissenschaftliche Forschungsanwendungen
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one involves its interaction with various molecular targets and pathways. In the Maillard reaction, it acts as an intermediate that facilitates the formation of complex flavor compounds . Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ascorbic Acid (Vitamin C): Both compounds share structural similarities and exhibit antioxidant properties.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: This compound is also a product of the Maillard reaction and shares similar flavor-enhancing properties.
Uniqueness
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is unique due to its specific role in the Maillard reaction and its dual functionality as both a flavor enhancer and an antioxidant . Its ability to form stable derivatives also makes it valuable in various industrial applications .
Biologische Aktivität
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interactions with biomolecules, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a six-membered lactone ring structure containing multiple hydroxyl groups. Its molecular formula is C6H10O5, and it exhibits properties that suggest interactions with various biological macromolecules such as proteins and nucleic acids.
Biological Activities
Preliminary studies have indicated that this compound may possess significant biological activities. Key findings include:
- Antioxidant Activity : The compound has shown potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Antimicrobial Effects : Initial tests suggest that it may exhibit antimicrobial properties against certain bacterial strains, indicating its potential as a natural preservative or therapeutic agent.
- Interaction with Enzymes : Studies have suggested that this compound could interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
The mechanism of action of this compound is still under investigation. However, its ability to bind to proteins and nucleic acids suggests it may influence cellular processes at the molecular level. Interaction studies have focused on its binding affinity with biomolecules, which is crucial for understanding its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. The following table summarizes some notable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Hydroxymethylfurfural | C6H6O3 | Known for roles in carbohydrate chemistry and flavoring agents. |
| D-Fructose | C6H12O6 | A natural sugar with significant metabolic roles. |
| 1,2-Dihydroxypropane | C3H8O2 | A simpler diol lacking the oxolane ring but shares hydroxyl functionalities. |
The distinct combination of the lactone structure and multiple hydroxyl groups in this compound contributes to its unique biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Study : A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in radical activity compared to control samples.
- Antimicrobial Testing : In vitro tests against E. coli and S. aureus showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
- Enzyme Interaction : Research involving enzyme assays demonstrated that the compound could inhibit certain metabolic enzymes by up to 40%, suggesting a potential role in metabolic regulation .
Eigenschaften
CAS-Nummer |
119008-23-0 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2 |
InChI-Schlüssel |
NSEFGBGANVMEIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC1C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















